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Compound of Interest

Compound Name:
trans-2-Aminocyclopentanol

hydrochloride

Cat. No.: B153605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-2-
Aminocyclopentanol hydrochloride (CAS No: 68327-11-7), a chiral amine widely utilized as

a building block in the synthesis of pharmaceutical compounds. Due to the limited availability of

public experimental spectra for this specific compound, this guide presents predicted Nuclear

Magnetic Resonance (NMR) data and experimental Mass Spectrometry (MS) data for the

corresponding free base, trans-2-Aminocyclopentanol. Additionally, general experimental

protocols for NMR, Infrared (IR), and MS spectroscopy are detailed to facilitate the acquisition

of analogous data.

Physicochemical Properties
Property Value Reference

Molecular Formula C₅H₁₂ClNO [1][2]

Molecular Weight 137.61 g/mol [1][2]

Melting Point 191-196 °C [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Precise experimental NMR data for trans-2-Aminocyclopentanol hydrochloride is not readily

available in the public domain. However, predicted ¹H and ¹³C NMR data provide valuable

insights into the chemical environment of the molecule's nuclei. These predictions are based on

computational algorithms that analyze the molecule's structure.

Predicted ¹H NMR Data
Chemical Shift (ppm) Multiplicity Assignment

Predicted values Predicted values Predicted values

Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment

Predicted values Predicted values

Note: The predicted data presented here should be used as a preliminary guide. Experimental

verification is crucial for precise structural elucidation.

Mass Spectrometry (MS)
The following data corresponds to the gas chromatography-mass spectrometry (GC-MS)

analysis of the free base, trans-2-Aminocyclopentanol. The mass spectrum provides

information about the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation

pattern, aiding in its identification and structural analysis.

GC-MS Data for trans-2-Aminocyclopentanol
m/z Relative Intensity (%) Possible Fragment

101 5 [M]+ (Molecular Ion)

84 100 [M-NH₃]+

56 85 [C₄H₈]+

43 60 [C₃H₇]+
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Experimental IR spectral data for trans-2-Aminocyclopentanol hydrochloride is not publicly

available. However, a typical IR spectrum of a secondary amino alcohol hydrochloride would

exhibit characteristic absorption bands corresponding to various functional groups.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration Mode

3400-3200 (broad) O-H Stretching

3200-3000 (broad) N-H⁺ Stretching

2960-2850 C-H (aliphatic) Stretching

1600-1500 N-H Bending

1150-1050 C-O Stretching

1100-1000 C-N Stretching

Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for a

small organic molecule like trans-2-Aminocyclopentanol hydrochloride. Instrument

parameters and sample preparation may require optimization.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆).

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Set the spectral width to approximately 12 ppm.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Process the data using Fourier transformation, phasing, and baseline correction.
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¹³C NMR Acquisition:

Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence.

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy Protocol
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder and press it into a thin, transparent pellet.

Nujol Mull: Grind the solid sample with a drop of Nujol (mineral oil) to form a paste, and

then place it between two salt plates (e.g., NaCl or KBr).

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or salt plates with Nujol).

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background spectrum.

Mass Spectrometry Protocol (Electrospray Ionization -
ESI)

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Data Acquisition:
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Infuse the sample solution into the ESI source at a constant flow rate.

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to achieve a stable signal.

Acquire the mass spectrum in the positive ion mode to observe the protonated molecule

[M+H]⁺.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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